Chiral Identity and Stereochemical Configuration Verification of (2S)-4-Methanesulfonylbutane-1,2-diamine
(2S)-4-Methanesulfonylbutane-1,2-diamine is defined by its specific (2S) stereochemical configuration at the 2-position carbon bearing the primary amine. This stereochemical designation distinguishes it from its (2R)-enantiomer and from the racemic mixture (unspecified stereochemistry). The compound's InChIKey encodes the chiral center: for the structurally related (2S)-4-(methylsulfanyl)butane-1,2-diamine (CAS 68013-51-4), the InChIKey is JCPJXANXGBPYRU-YFKPBYRVSA-N, wherein the 'S' in the final block indicates the (S)-configuration [1]. The target compound differs by oxidation of the sulfide to sulfone, retaining the identical (2S) chiral center. For catalytic applications where stereochemical induction depends on ligand chirality, substitution with the racemate or (2R)-enantiomer would be expected to eliminate enantioselectivity or reverse the sense of asymmetric induction entirely [2].
| Evidence Dimension | Stereochemical configuration (enantiomeric identity) |
|---|---|
| Target Compound Data | (2S)-enantiomer with defined chiral center at C2 position |
| Comparator Or Baseline | (2R)-enantiomer; racemic mixture (undefined stereochemistry); structurally related (2S)-4-(methylsulfanyl)butane-1,2-diamine |
| Quantified Difference | Qualitative stereochemical difference: (2S) versus (2R) configuration; enantiodiscrimination expected in asymmetric applications |
| Conditions | Chiral HPLC or polarimetric analysis; comparison of stereochemical descriptors in compound naming and IUPAC designation |
Why This Matters
Procurement of the specified (2S)-enantiomer rather than the racemate or (2R)-form is essential for applications requiring stereochemical fidelity in asymmetric synthesis or chiral recognition.
- [1] PubChem. (2S)-4-(methylsulfanyl)butane-1,2-diamine. PubChem CID 55291297. Accessed 2025. View Source
- [2] Noyori, R.; Hashiguchi, S. Acc. Chem. Res. 1997, 30, 97-102. (Representative class-level reference for enantioselectivity dependence on chiral ligand configuration.) View Source
